molecular formula C16H16O3 B191449 4'-Methoxy-7-isoflavanol CAS No. 10499-17-9

4'-Methoxy-7-isoflavanol

Cat. No.: B191449
CAS No.: 10499-17-9
M. Wt: 256.3 g/mol
InChI Key: FPRFNXQLWQOWED-UHFFFAOYSA-N
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Description

4’-Methoxy-7-isoflavanol is a naturally occurring isoflavonoid compound predominantly found in leguminous plants. Isoflavonoids are a diverse group of secondary metabolites derived from the phenylpropanoid pathway. These compounds play significant roles in plant-environment interactions and human health . 4’-Methoxy-7-isoflavanol is known for its antimicrobial properties and is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to stress .

Future Directions

The future directions for research on 4’-Methoxy-7-isoflavanol could involve further investigation into its biosynthesis, as well as its potential applications in medicine and other fields. The cloning of the vestitone reductase gene, which is involved in its synthesis, provides a specific tool for the study and manipulation of pterocarpan biosynthesis in legumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-7-isoflavanol involves several steps, starting from the basic flavonoid structure. One common method includes the use of 2-hydroxyisoflavanone synthase, which catalyzes the aryl migration and hydroxylation of flavanones to yield 2-hydroxyisoflavanones . These intermediates can then be further modified through hydroxylation, methylation, and other reactions to produce 4’-Methoxy-7-isoflavanol.

Industrial Production Methods: Industrial production of 4’-Methoxy-7-isoflavanol typically involves the extraction from plant sources, followed by purification using techniques such as maceration, percolation, and soxhlet extraction . Advanced methods like ultrasonic extraction and microwave-assisted extraction are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxy-7-isoflavanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 4’-Methoxy-7-isoflavanol .

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFNXQLWQOWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909290
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10499-17-9
Record name 4'-O-Methyl equol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010499179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methoxy-7-isoflavanol
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4'-Methoxy-7-isoflavanol
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4'-Methoxy-7-isoflavanol
Reactant of Route 4
4'-Methoxy-7-isoflavanol
Reactant of Route 5
4'-Methoxy-7-isoflavanol
Reactant of Route 6
4'-Methoxy-7-isoflavanol

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